3-Fluorobenzidine
Overview
Description
3-Fluorobenzidine is an organic compound with the molecular formula C12H11FN2. It is a derivative of benzidine, where one of the hydrogen atoms on the benzene ring is replaced by a fluorine atom. This compound is of interest due to its applications in various fields, including organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluorobenzidine can be synthesized through several methods. One common approach involves the diazotization of 3-fluoroaniline followed by reduction. The process typically involves the following steps:
Diazotization: 3-Fluoroaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.
Reduction: The diazonium salt is then reduced using stannous chloride or another reducing agent to yield this compound.
Industrial Production Methods
Industrial production of this compound often follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Fluorobenzidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form the corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as stannous chloride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzidines depending on the nucleophile used.
Scientific Research Applications
3-Fluorobenzidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 3-Fluorobenzidine involves its interaction with various molecular targets. The fluorine atom in the compound enhances its reactivity and allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of enzymes, depending on the specific context. The exact pathways and targets can vary, but it often involves interactions with nucleophilic sites in proteins and other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorobenzidine
- 3-Bromobenzidine
- 3,3’, 5,5’-Tetrafluorobenzidine
- 3,3’, 5,5’-Tetrachlorobenzidine
Uniqueness
3-Fluorobenzidine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties. Fluorine is highly electronegative, which affects the compound’s reactivity and stability. This makes this compound particularly useful in applications where enhanced reactivity or specific interactions with biological targets are desired .
Properties
IUPAC Name |
4-(4-aminophenyl)-2-fluoroaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2/c13-11-7-9(3-6-12(11)15)8-1-4-10(14)5-2-8/h1-7H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPJLEUXHPQVGHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148582 | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108543-17-5 | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108543175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Biphenyl)-4,4'-diamine, 3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50148582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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